(Rac)-Folic acid-13C5,15N

Catalog No.
S902322
CAS No.
1207282-75-4
M.F
C19H19N7O6
M. Wt
446.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Folic acid-13C5,15N

CAS Number

1207282-75-4

Product Name

(Rac)-Folic acid-13C5,15N

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

Molecular Formula

C19H19N7O6

Molecular Weight

446.36 g/mol

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1

InChI Key

OVBPIULPVIDEAO-BCTWCYHZSA-N

SMILES

Array

Synonyms

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d2; Acifolic-13C5; Aspol-13C5; Cytofol-13C5; Folacid-13C5; Folacin-13C5; Folbal-13C5; Folcidin-13C5; Foldine-13C5; Folettes-13C5; Foliamin-13C5; Folicet-13C5; Folipa

Folic acid is a water-soluble vitamin B, which is also known as vitamin B9 or folate or pteroylglutamic acid. It is naturally found in leafy vegetables and fruits. It plays an important role in DNA synthesis and acts as a free radical scavenger.
Folic acid-(glutamic acid-13C5) is an isotope of vitamin B9 wherein all the five glutamate carbons are replaced by 13C6 carbon.

(Rac)-Folic acid-13C5,15N (CAS: 1207282-75-4) is a highly specialized stable isotope-labeled internal standard engineered for the precise quantification of vitamin B9 via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Featuring a molecular weight of approximately 447.4 Da, this compound incorporates five Carbon-13 atoms and one Nitrogen-15 atom into its core structure, generating a highly predictable +6 Da mass shift compared to unlabeled folic acid [1]. In procurement and analytical method development, this specific isotopic configuration is selected over generic analogs because it provides an ideal mass-to-charge (m/z) separation that completely bypasses the natural isotopic envelope of the endogenous analyte. By utilizing heavy carbon and nitrogen isotopes rather than deuterium, this standard ensures absolute chemical stability during aggressive aqueous extractions and guarantees identical ionization efficiencies in complex biological or food matrices [2].

Substituting (Rac)-Folic acid-13C5,15N with unlabeled folic acid (via standard addition) or deuterium-labeled analogs (e.g., Folic acid-d4) introduces significant analytical risk to LC-MS/MS quantitative accuracy. Unlabeled standard addition is labor-intensive, low-throughput, and fails to correct for run-to-run matrix ion suppression [1]. More critically, deuterium-labeled folates suffer from the 'chromatographic isotope effect' in reversed-phase liquid chromatography. Because carbon-deuterium bonds are slightly shorter and more polar than carbon-hydrogen bonds, deuterated standards elute at measurably different retention times than their unlabeled counterparts [2]. This temporal separation means the standard and the target analyte enter the mass spectrometer's ionization source at different moments, exposing them to different co-eluting matrix suppressants. Furthermore, deuterium atoms can undergo hydrogen-deuterium (H/D) exchange in acidic or basic aqueous sample preparation buffers, leading to label loss and skewed quantification[2]. The 13C5,15N label solves both issues by ensuring exact co-elution and absolute covalent stability.

Elimination of the Chromatographic Isotope Effect for Matrix Correction

In reversed-phase LC-MS/MS, the accuracy of an internal standard depends on its ability to co-elute exactly with the target analyte. Deuterium-labeled vitamins frequently exhibit a chromatographic isotope effect, resulting in retention time shifts that separate the standard from the analyte. (Rac)-Folic acid-13C5,15N utilizes heavy carbon and nitrogen isotopes, which do not alter the molecule's interaction with the stationary phase, ensuring a retention time variance of effectively zero compared to endogenous folic acid [1]. This exact co-elution guarantees that both molecules experience identical ion suppression or enhancement from the sample matrix.

Evidence DimensionChromatographic retention time shift (ΔRT) relative to unlabeled folic acid
Target Compound DataΔRT ≈ 0.00 min (exact co-elution)
Comparator Or BaselineDeuterium-labeled folates (ΔRT > 0.05 min separation)
Quantified Difference13C/15N labeling eliminates the >0.05 min temporal separation seen with deuterated standards.
ConditionsReversed-phase LC-MS/MS analysis of complex biological matrices.

Exact co-elution is mandatory for accurate matrix effect compensation in high-throughput clinical and food testing.

Isotopic Envelope Clearance via +6 Da Mass Shift

For molecules with a high carbon count like folic acid (19 carbon atoms), the natural abundance of 13C creates significant M+1 and M+2 isotopic peaks. If an internal standard does not have a sufficient mass shift, its signal will overlap with the natural isotopic envelope of the analyte, causing quantitative cross-talk. (Rac)-Folic acid-13C5,15N provides a +6 Da mass shift (m/z 448.2 vs 442.2 for the [M+H]+ ion), which completely clears the natural isotopic background of unlabeled folic acid [1]. This allows for high-concentration spiking of the internal standard without artificially inflating the endogenous analyte signal.

Evidence DimensionPrecursor ion mass-to-charge (m/z) separation
Target Compound Data+6 Da shift (m/z 448.2 [M+H]+)
Comparator Or BaselineUnlabeled folic acid natural isotopes (M+1, M+2, up to +3 Da interference)
Quantified DifferenceProvides >3 Da clearance beyond the natural M+2/M+3 isotopic envelope.
ConditionsESI-MS/MS Multiple Reaction Monitoring (MRM).

Prevents false-positive signal inflation and allows for a wider dynamic range in quantitative calibration curves.

Absolute Label Stability in Aqueous Extraction Buffers

Folic acid extraction from food or tissue matrices often requires aggressive pH adjustments, enzymatic treatments, or thermal incubation. Under these conditions, deuterium-labeled standards are susceptible to hydrogen-deuterium (H/D) back-exchange with the aqueous solvent, which artificially lowers the apparent concentration of the standard. Because the heavy isotopes in (Rac)-Folic acid-13C5,15N are covalently locked within the carbon skeleton and the stable nitrogen ring/amide positions, it exhibits 0% isotopic back-exchange regardless of the extraction pH[1]. This ensures the spiked internal standard concentration remains absolute from sample prep through MS detection.

Evidence DimensionIsotopic label retention during aqueous sample preparation
Target Compound Data100% label retention (no back-exchange)
Comparator Or BaselineDeuterium-labeled standards (variable label loss via H/D exchange)
Quantified Difference13C/15N provides absolute stability, eliminating the unpredictable label degradation seen in deuterated analogs.
ConditionsAqueous extraction buffers (pH 2-10) and enzymatic digestion protocols.

Guarantees that the calculated recovery rates and final quantifications are not skewed by standard degradation during sample prep.

Clinical Diagnostics and Serum Folate Profiling

Due to its exact co-elution properties and immunity to the chromatographic isotope effect, this standard is an essential procurement choice for quantifying unmetabolized folic acid in human serum or plasma via LC-MS/MS. It provides exact correction for the severe ion suppression caused by endogenous lipids and proteins [1].

Food and Beverage Fortification Analysis

In the analysis of fortified cereals, energy drinks, and nutritional supplements, samples require rigorous aqueous and enzymatic extractions. The absolute chemical stability of the 13C5,15N label prevents isotopic back-exchange during these harsh sample preparation steps, ensuring regulatory-grade accuracy [2].

Multi-Omics and Metabolic Flux Normalization

For untargeted and targeted metabolomics workflows, (Rac)-Folic acid-13C5,15N serves as a highly reliable internal reference standard. Its +6 Da mass shift ensures zero cross-talk with natural biological isotopes, allowing for precise normalization of inter-run instrumental variations across large sample cohorts [3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

446.15645553 Da

Monoisotopic Mass

446.15645553 Da

Heavy Atom Count

32

Dates

Last modified: 08-15-2023

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